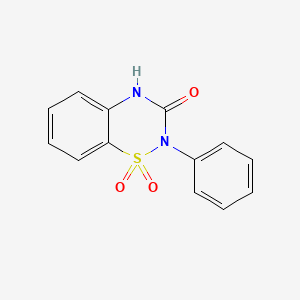

![molecular formula C21H18O6 B2521057 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate CAS No. 929452-55-1](/img/structure/B2521057.png)

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate, is a complex organic molecule that appears to be related to various research areas, including the study of rearrangement reactions, the behavior of hydrazones in different solvents, and the reactivity of aroylmethylene derivatives. Although the provided papers do not directly discuss this compound, they offer insights into similar molecular structures and reactions that could be relevant to understanding its behavior.

Synthesis Analysis

The synthesis of related compounds often involves the formation of hydrazone linkages and subsequent rearrangements or cyclization reactions. For instance, the Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole undergoes a mononuclear rearrangement in the presence of trichloroacetic acid, leading to the formation of triazoles . Similarly, the synthesis of overcrowded molecules like (2Z,3Z)-2-benzylidene-2,3-dihydro-3-mesityl(phenyl)methylenebenzofuran involves thermal isomerization and ring closure reactions . These studies suggest that the synthesis of the compound may also involve such complex rearrangements and cyclization steps.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzofuran core, a benzo[d][1,3]dioxole moiety, and a pivalate ester group. The presence of the (Z)-configuration indicates a specific geometric isomer where substituents are on the opposite sides of a double bond. The structure of similar compounds, such as the overcrowded benzofuran derivatives, has been shown to influence their thermal and photochemical behavior . Therefore, the molecular structure of the compound is crucial for understanding its reactivity and stability.

Chemical Reactions Analysis

The chemical reactions of similar compounds are highly dependent on their molecular structure and the reaction conditions. For example, the Z-arylhydrazones of 5-amino-3-benzoyl-1,2,4-oxadiazole can undergo rearrangement in dioxane/water into triazolyl ureas, with the reaction pathway being influenced by substituent effects . Additionally, the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides lead to the formation of dioxadiazines, showcasing the reactivity of the aroylmethylene moiety . These findings suggest that the compound may also participate in a variety of chemical reactions, including rearrangements and interactions with nitrile oxides or other electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. While the papers provided do not directly discuss the properties of the compound , they do provide insights into the behavior of structurally related molecules. For example, the thermal and photochemical reactions of benzofuran derivatives are indicative of their stability under different conditions . The solubility, melting point, and reactivity of the compound could be inferred from the behavior of similar molecules discussed in the papers.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

A study by Gabriele et al. (2006) presented a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, emphasizing the use of tandem oxidative aminocarbonylation-cyclization. This process demonstrated significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, offering insights into the potential synthetic utility of related compounds (Gabriele et al., 2006).

Materials Science and Polymer Chemistry

Wang et al. (2012) synthesized fully bio-based benzoxazine monomers from guaiacol, furfurylamine, and stearylamine, investigating their copolymerization behaviors. This study provided valuable information on designing new bio-based polybenzoxazines with desirable properties, indicating potential applications in eco-friendly materials and coatings (Wang et al., 2012).

Sensing and Detection Technologies

Research by Wang et al. (2019) on Zn(II)-based metal-organic frameworks derived from dicarboxylate and N-donor ligands showcased their application as luminescent sensors for the selective detection of picric acid. This work highlights the role of such compounds in developing sensitive detection methods for explosives and environmental pollutants (Wang et al., 2019).

Advanced Coordination Chemistry

A study on the synthesis and dimensionality tuning of MOFs from preorganized heterometallic molecular complexes by Sapianik et al. (2019) demonstrated the strategic assembly of complex structures with potential applications in gas storage, sensing, and catalysis (Sapianik et al., 2019).

Propriétés

IUPAC Name |

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-21(2,3)20(23)26-13-5-6-14-16(10-13)27-18(19(14)22)9-12-4-7-15-17(8-12)25-11-24-15/h4-10H,11H2,1-3H3/b18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWWCIJFVBOHQY-NVMNQCDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)

![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)

![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)

![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)